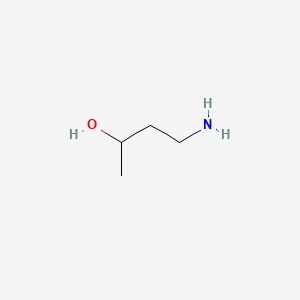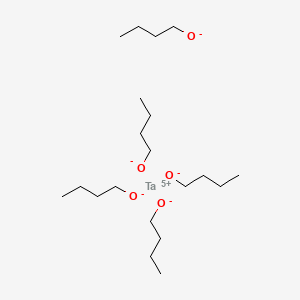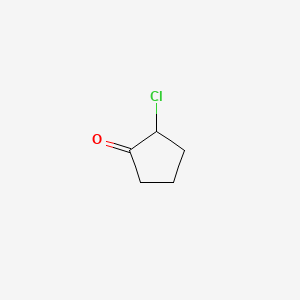
3,4-Dihydro-6-methyl-2H-pyran-2-one
説明
3,4-Dihydro-6-methyl-2H-pyran-2-one is an enol ether . It has been used as a starting reagent in the stereoselective synthesis of kasugamycin, an antibiotic .
Synthesis Analysis
The synthesis of 3,4-Dihydro-6-methyl-2H-pyran-2-one involves various chemical reactions. For instance, it has been used as a starting reagent in the stereoselective synthesis of kasugamycin . An olefin metathesis/double bond migration sequence of allyl ethers to cyclic enol ethers is catalyzed by first and second-generation Grubbs’ catalysts .Molecular Structure Analysis
The molecular formula of 3,4-Dihydro-6-methyl-2H-pyran-2-one is C6H8O2 . Its molecular weight is 112.13 . The IUPAC Standard InChI is InChI=1S/C6H8O2/c1-5-3-2-4-6(7)8-5/h3H,2,4H2,1H3 .Chemical Reactions Analysis
The chemical reactions involving 3,4-Dihydro-6-methyl-2H-pyran-2-one are complex and diverse. It has been used as a starting reagent in the stereoselective synthesis of kasugamycin .Physical And Chemical Properties Analysis
The physical and chemical properties of 3,4-Dihydro-6-methyl-2H-pyran-2-one include a refractive index of n20/D 1.4677 (lit.), a boiling point of 82-83°C/15mmHg (lit.), and a density of 1.09g/mL at 25°C (lit.) .科学的研究の応用
Synthesis of Kasugamycin
3,4-Dihydro-6-methyl-2H-pyran-2-one: is utilized as a starting reagent in the stereoselective synthesis of kasugamycin , an antibiotic . This compound plays a crucial role in the formation of the antibiotic’s structure, showcasing its importance in pharmaceutical synthesis.
Enol Ether Chemistry
As an enol ether, this compound is involved in various chemical reactions that are pivotal in organic synthesis. Enol ethers are known for their participation in C-C bond-forming reactions , which are fundamental in constructing complex organic molecules .
Mass Spectrometry Analysis
The mass spectrum of 3,4-Dihydro-6-methyl-2H-pyran-2-one has been recorded and analyzed, providing valuable information about its molecular structure and fragmentation patterns. This data is essential for researchers in identifying and understanding the compound’s behavior under ionization .
Gas Chromatography Standards
Due to its well-defined properties, this compound can be used as a standard in gas chromatography (GC) analyses to help identify and quantify other substances within a sample .
Phase Change Data Research
The compound’s phase change data, including melting and boiling points, are of interest in materials science and engineering. This information is crucial for designing processes that require precise temperature control .
Spiroheterocycle Synthesis
It is involved in the synthesis of spiroheterocycles with fused heterosystems. These compounds have significant potential in developing new materials and pharmaceuticals due to their unique three-dimensional structures .
Insecticidal Heterolignan Production
This compound is used in the preparation of insecticidal heterolignans , which are a class of natural products known for their bioactivity against various insect species .
Aminoanilino Lactone Cyclization
It plays a role in the cyclization of aminoanilino lactones upon diazotization. This reaction is important in the synthesis of various heterocyclic compounds, which are prevalent in many drugs and agrochemicals .
特性
IUPAC Name |
6-methyl-3,4-dihydropyran-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O2/c1-5-3-2-4-6(7)8-5/h3H,2,4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOSOPEZOHKMQPJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CCCC(=O)O1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30190842 | |
| Record name | 3,4-Dihydro-6-methyl-2H-pyran-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30190842 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
112.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-Dihydro-6-methyl-2H-pyran-2-one | |
CAS RN |
3740-59-8 | |
| Record name | 3,4-Dihydro-6-methyl-2H-pyran-2-one | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003740598 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3740-59-8 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=134780 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3,4-Dihydro-6-methyl-2H-pyran-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30190842 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-methyl-3,4-dihydro-2H-pyran-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the main application of 3,4-dihydro-6-methyl-2H-pyran-2-one highlighted in this research?
A1: The research demonstrates that 3,4-dihydro-6-methyl-2H-pyran-2-one can be utilized as a building block in organic synthesis. Specifically, it reacts with various aldehydes in the presence of boron trifluoride etherate (BF3·OEt2) to produce γ-acetyl-δ-substituted-δ-valerolactones. [] These lactones are valuable structural motifs found in numerous natural products and pharmaceuticals. []
Q2: Can you provide an example of a specific reaction using 3,4-dihydro-6-methyl-2H-pyran-2-one as described in the research?
A2: Certainly. Let's imagine reacting 3,4-dihydro-6-methyl-2H-pyran-2-one with benzaldehyde in the presence of boron trifluoride etherate. According to the research, this reaction would yield a γ-acetyl-δ-phenyl-δ-valerolactone. This example demonstrates the versatility of 3,4-dihydro-6-methyl-2H-pyran-2-one in constructing diverse lactone structures by simply varying the aldehyde used in the reaction. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。










![1,3,3-trimethyl-2-[(methylphenylhydrazono)methyl]-3H-indolium methyl sulphate](/img/structure/B1584028.png)





